

Application Notes and Protocols: TUG-1375 in Adipocyte Lipolysis Inhibition Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-1375 is a potent and selective agonist for the Free Fatty Acid Receptor 2 (FFA2), also known as G protein-coupled receptor 43 (GPR43). FFA2 is a receptor for short-chain fatty acids (SCFAs) and is implicated in the regulation of metabolic processes, including lipolysis in adipocytes. Activation of FFA2 in adipose tissue has been shown to inhibit the breakdown of triglycerides into free fatty acids and glycerol. This document provides detailed application notes and protocols for utilizing **TUG-1375** in adipocyte lipolysis inhibition experiments, aimed at researchers in metabolic disease and drug development.

Data Presentation

While specific dose-response data for **TUG-1375** in functional adipocyte lipolysis assays are not readily available in the public domain, its potency as an FFA2 agonist has been characterized in cell-based assays measuring downstream signaling. This data provides a strong indication of its expected efficacy in inhibiting lipolysis.



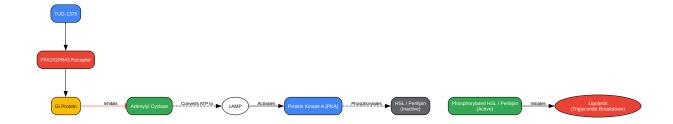
Parameter	Value	Assay Type	Species	Reference
pKi	6.69	Radioligand Binding Assay	Human	[1]
pEC50	7.11	cAMP Inhibition Assay	Human	[2]
pEC50	6.44 ± 0.13	cAMP Inhibition Assay	Murine	[2]

Note: The pKi and pEC50 values from binding and cAMP assays are strong indicators of the compound's potency. The concentration range for lipolysis inhibition experiments should be selected based on these values, typically spanning from 1 nM to 10 µM.

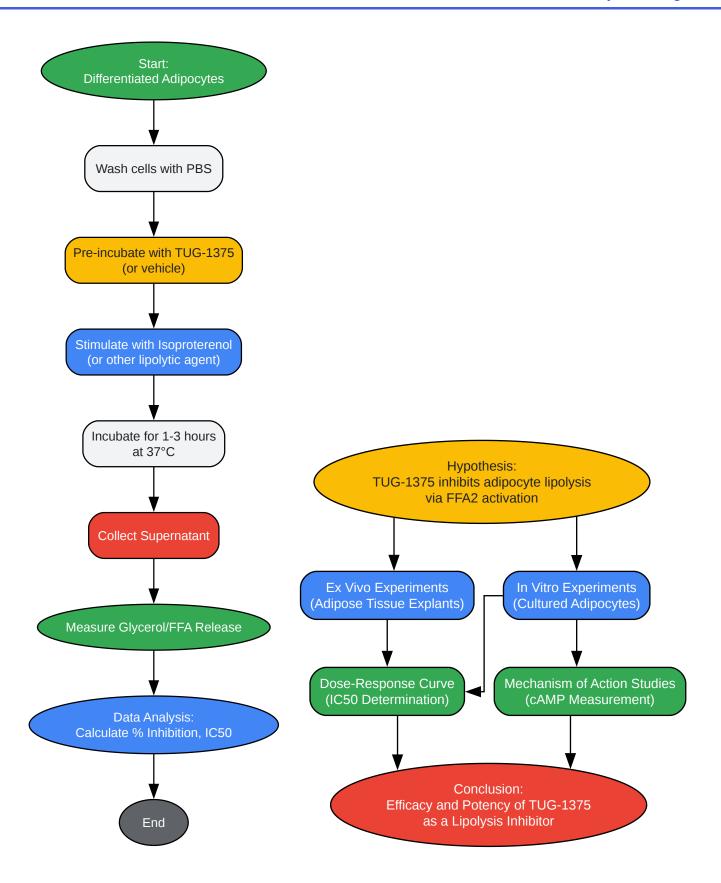
Signaling Pathway of TUG-1375 in Adipocyte Lipolysis Inhibition

TUG-1375 exerts its anti-lipolytic effect by activating the FFA2 receptor on the surface of adipocytes. FFA2 is coupled to an inhibitory G-protein (Gi/o). Upon agonist binding, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Reduced cAMP levels result in decreased activation of Protein Kinase A (PKA). PKA is a key enzyme that phosphorylates and activates hormonesensitive lipase (HSL) and perilipin, two crucial proteins for the initiation of lipolysis. By inhibiting this cascade, **TUG-1375** effectively suppresses the breakdown of stored triglycerides. [3][4]









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